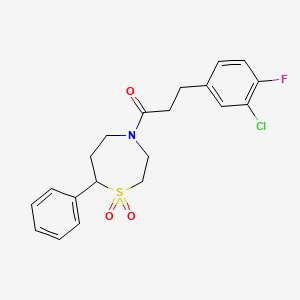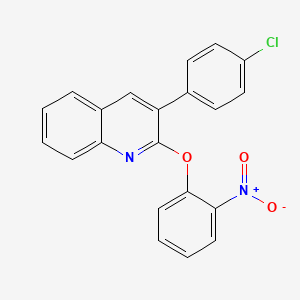
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is an organic compound with a molecular formula of C14H8ClNO3. It is a yellow-orange solid that is soluble in organic solvents. This compound has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the manufacture of dyes, optical brighteners, and other materials.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline involves the synthesis of 4-chloroaniline, which is then reacted with 2-nitrophenol to form 4-chloro-2-nitrophenol. This intermediate is then reacted with 2-aminobenzoic acid to form the final product, 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline.
Starting Materials
4-chloroaniline, 2-nitrophenol, 2-aminobenzoic acid, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Synthesis of 4-chloro-2-nitrophenol, 4-chloroaniline is dissolved in hydrochloric acid and reacted with sodium nitrite to form a diazonium salt., The diazonium salt is then reacted with 2-nitrophenol in the presence of sodium hydroxide to form 4-chloro-2-nitrophenol., Step 2: Synthesis of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline, 4-chloro-2-nitrophenol is dissolved in ethanol and reacted with 2-aminobenzoic acid in the presence of sodium hydroxide., The resulting mixture is heated under reflux for several hours to form the final product, 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline., The product is then isolated by filtration and washed with diethyl ether and water.
科学研究应用
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of dyes, optical brighteners, and other materials. In addition, this compound has been used in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the development of new drugs.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is not fully understood. It is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to act as a proton donor, which can affect the activity of other enzymes.
生化和生理效应
The biochemical and physiological effects of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline are not well understood. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to act as a proton donor, which can affect the activity of other enzymes. In addition, this compound has been shown to interact with certain proteins involved in the regulation of gene expression.
实验室实验的优点和局限性
The main advantage of using 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline in laboratory experiments is its availability. This compound is widely available and relatively inexpensive, making it a cost-effective option for research. However, there are some limitations associated with its use. It is a relatively unstable compound and can break down over time, so it must be stored and handled carefully. In addition, it is toxic, so it must be handled with caution.
未来方向
The future of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline research is promising. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, research is needed to develop new synthetic methods for producing this compound. Finally, further studies are needed to identify potential new uses for this compound, such as in the development of new drugs or materials.
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-16-11-9-14(10-12-16)17-13-15-5-1-2-6-18(15)23-21(17)27-20-8-4-3-7-19(20)24(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDNRHBBBOFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2948546.png)
![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)
![2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2948548.png)
![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)
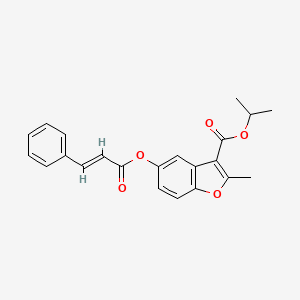
![3-Cyclobutyl-6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2948551.png)
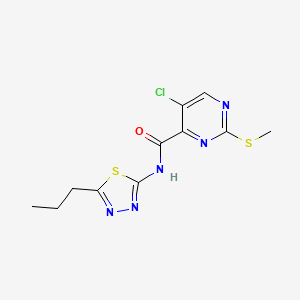
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2948553.png)
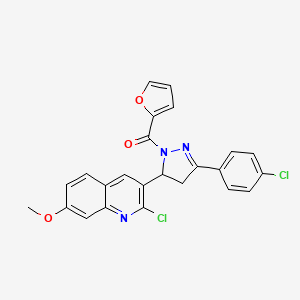
![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)
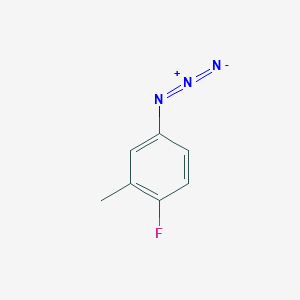
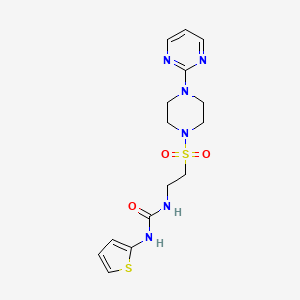
![2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2948567.png)
